endo-Dicyclopentadiene

概述

描述

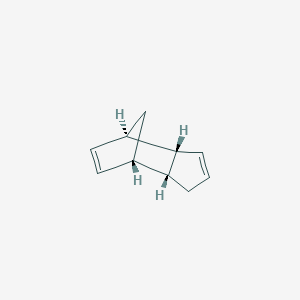

endo-Dicyclopentadiene is a complex organic compound known for its unique structure and diverse applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of endo-Dicyclopentadiene typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of catalysts and specific reaction parameters can further enhance the efficiency of the production process .

化学反应分析

Types of Reactions

endo-Dicyclopentadiene undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions can occur, where substituents like halogens or nitro groups are introduced into the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Reduced hydrocarbons.

Substitution: Halogenated or nitro-substituted derivatives.

科学研究应用

Industrial Applications

Endo-DCPD is utilized in several industrial sectors, as outlined below:

A. Polymer Production

- Ring-Opening Metathesis Polymerization (ROMP) : Endo-DCPD can undergo ROMP to produce high-performance polymers with desirable mechanical properties. This method allows for the synthesis of linear polydicyclopentadiene, which exhibits high hardness and solvent resistance .

- Self-Healing Materials : Research has shown that endo-DCPD can be incorporated into self-healing systems, where it acts as a healing agent. Studies indicate that it provides effective healing capabilities, albeit at slower kinetics compared to its exo counterpart .

B. Resins and Composites

- Epoxy Resins : Endo-DCPD is used in the formulation of epoxy-based self-healing materials. These resins are particularly beneficial for applications requiring durability and repairability, such as in automotive and aerospace industries .

- Unsaturated Polyester Resins : The compound is also a key ingredient in unsaturated polyester resins, which are widely used in construction and automotive sectors due to their excellent mechanical properties and resistance to environmental degradation .

Case Study 1: Self-Healing Polymers

A study conducted by Brown et al. (2003) investigated the self-healing capabilities of endo-DCPD within polymer matrices. The research highlighted that while endo-DCPD exhibited slower healing kinetics compared to exo-DCPD, its incorporation significantly enhanced the durability of the material. The optimal blend ratio of endo to exo DCPD was found to be 60:40 for maximizing healing efficiency .

Case Study 2: High-Performance Composites

Research on the use of endo-DCPD in composite materials has demonstrated its effectiveness in improving mechanical properties. A recent study showed that composites containing endo-DCPD exhibited enhanced fracture toughness and thermal stability, making them suitable for high-stress applications such as aerospace components .

Comparative Data Table

The following table summarizes various properties and applications of endo-DCPD compared to its exo counterpart:

| Property/Application | Endo-Dicyclopentadiene | Exo-Dicyclopentadiene |

|---|---|---|

| Healing Kinetics | Slower | Faster |

| Mechanical Strength | Higher when blended | Lower when blended |

| Polymerization Method | ROMP | ROMP |

| Typical Uses | Self-healing materials, resins | Self-healing materials |

| Thermal Stability | High | Moderate |

Future Prospects

The demand for endo-DCPD is expected to rise significantly due to its applications in emerging technologies such as self-healing materials and advanced composites. The global market for DCPD was projected at approximately 811 kilotons in 2017, with substantial growth anticipated in Asia-Pacific regions . As research progresses, new catalyst systems and polymerization techniques may further enhance the utility of endo-DCPD in various industrial applications.

作用机制

The mechanism of action of endo-Dicyclopentadiene involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Similar Compounds

Nadic Anhydride: Another compound with a similar structure, used as a curing agent for epoxy resins.

Carbic Anhydride: Known for its use in the synthesis of various organic compounds.

Uniqueness

endo-Dicyclopentadiene stands out due to its unique polycyclic structure and the presence of a methano bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

生物活性

Endo-dicyclopentadiene (endo-DCPD), a bicyclic compound with significant industrial applications, has garnered attention for its biological activity and toxicological properties. This article explores the biological effects, toxicology, and potential applications of endo-DCPD, drawing from diverse research findings.

Chemical Structure and Properties

Endo-DCPD is a derivative of dicyclopentadiene, characterized by its unique bicyclic structure that influences its reactivity and biological interactions. Its chemical formula is , and it is primarily used in the synthesis of polymers through ring-opening metathesis polymerization (ROMP) .

Acute Toxicity

The acute toxicity of endo-DCPD has been assessed in various animal models. The oral LD50 values for dicyclopentadiene range between 378 mg/kg to 820 mg/kg in rats, while the LC50 for inhalation exposure is reported to be between 359 ppm to 385 ppm . These figures indicate a moderate level of toxicity, necessitating caution during handling.

Chronic Effects

Long-term exposure studies have indicated that endo-DCPD may lead to significant health issues. In male juvenile pastel minks exposed to dicyclopentadiene via inhalation, notable decreases in organ weights (heart, spleen, liver) were observed . Furthermore, reproductive studies revealed that offspring of minks exposed to dietary dicyclopentadiene exhibited significant weight gain reductions .

Genetic Toxicology

Endo-DCPD appears to have a low mutagenic potential. Studies conducted on Salmonella typhimurium strains showed that it was non-mutagenic both with and without metabolic activation . This suggests that while the compound is toxic at high doses, it may not pose a significant risk for genetic mutations.

Environmental Impact

Endo-DCPD's environmental fate has also been a subject of study. It undergoes slow biodegradation in soil and water, with estimated half-lives ranging from 4 to 7 years in soil and 1 to 2 years in water at 25°C . Its presence in groundwater and surface water raises concerns about ecological impacts and human exposure.

Polymerization Studies

Recent research has focused on the polymerization of endo-DCPD using various catalysts. For instance, studies have demonstrated the successful stereospecific ring-opening metathesis polymerization (ROMP) of endo-DCPD using molybdenum and tungsten-based catalysts. This process yields thermally stable polymers with unique properties applicable in various industries .

Table 1: Polymerization Results of this compound

| Catalyst Type | Polymer Type | Yield (%) | Glass Transition Temperature (°C) | Water Vapor Permeability (g·mm/m²·24h) |

|---|---|---|---|---|

| Mo-based | Isotactic-H-poly(DCPD) | 95 | 97 | 0.09 |

| W-based | Syndiotactic-H-poly(DCPD) | 90 | 66 | 0.12 |

These findings highlight the versatility of endo-DCPD in producing high-performance materials with low permeability characteristics, making them suitable for packaging applications.

Self-Healing Systems

Another innovative application involves using endo-DCPD in self-healing materials. Research indicates that encapsulated dicyclopentadiene can be utilized in self-healing systems, enhancing material longevity and performance .

属性

CAS 编号 |

1755-01-7 |

|---|---|

分子式 |

C10H12 |

分子量 |

132.20 g/mol |

IUPAC 名称 |

(1S,2R,6S,7R)-tricyclo[5.2.1.02,6]deca-3,8-diene |

InChI |

InChI=1S/C10H12/c1-2-9-7-4-5-8(6-7)10(9)3-1/h1-2,4-5,7-10H,3,6H2/t7-,8+,9-,10+/m1/s1 |

InChI 键 |

HECLRDQVFMWTQS-RGOKHQFPSA-N |

SMILES |

C1C=CC2C1C3CC2C=C3 |

手性 SMILES |

C1C=C[C@H]2[C@@H]1[C@@H]3C[C@H]2C=C3 |

规范 SMILES |

C1C=CC2C1C3CC2C=C3 |

Key on ui other cas no. |

1755-01-7 |

同义词 |

dicyclopentadiene |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。